4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid

Lipophilicity LogP Solubility

4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid (CAS 6305-91-5, NSC-37173, CHEMBL221733) is a bifunctional sulfonamide derivative combining a 5-aminonaphthalene-2-sulfonamide core with a 4-benzoic acid moiety through a sulfonamide bridge. With a molecular weight of 342.4 g/mol, an XLogP3-AA of 2.5, and three hydrogen bond donors versus six acceptors, this compound occupies a distinct chemical space relative to its simpler aminonaphthalenesulfonic acid and aminonaphthalenesulfonamide analogs.

Molecular Formula C17H14N2O4S
Molecular Weight 342.4 g/mol
CAS No. 6305-91-5
Cat. No. B3063256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid
CAS6305-91-5
Molecular FormulaC17H14N2O4S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C(=C1)N
InChIInChI=1S/C17H14N2O4S/c18-16-3-1-2-12-10-14(8-9-15(12)16)24(22,23)19-13-6-4-11(5-7-13)17(20)21/h1-10,19H,18H2,(H,20,21)
InChIKeyBAYMNCHSODLCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid (CAS 6305-91-5): Procurement-Grade Overview for Research Selection


4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid (CAS 6305-91-5, NSC-37173, CHEMBL221733) is a bifunctional sulfonamide derivative combining a 5-aminonaphthalene-2-sulfonamide core with a 4-benzoic acid moiety through a sulfonamide bridge [1]. With a molecular weight of 342.4 g/mol, an XLogP3-AA of 2.5, and three hydrogen bond donors versus six acceptors, this compound occupies a distinct chemical space relative to its simpler aminonaphthalenesulfonic acid and aminonaphthalenesulfonamide analogs [1]. The presence of both a free aromatic amine on the naphthalene ring and a carboxylic acid group on the benzoic acid moiety confers dual reactivity handles, making it a versatile scaffold for derivatization, conjugation chemistry, and metal coordination applications that are not accessible to its closest structural comparators.

Why 4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid Cannot Be Simply Replaced by In-Class Analogs: A Procurement Risk Assessment


Although both 4-(5-aminonaphthalene-2-sulfonamido)benzoic acid and its closest structural analogs share the 5-aminonaphthalene-sulfonamide core, they diverge critically in the terminal functional group attached to the sulfonamide nitrogen. In this compound, the sulfonamide is N-substituted with a 4-carboxyphenyl group, whereas simpler analogs terminate either as free sulfonic acids (e.g., 5-amino-2-naphthalenesulfonic acid, Cleve's acid) or as primary sulfonamides (e.g., 5-amino-2-naphthalenesulfonamide). This single substitution alters logP, hydrogen-bonding capacity, and acid-base chemistry, directly impacting solubility, reactivity in coupling reactions, and biological target engagement profiles [1]. Furthermore, the benzoic acid moiety provides a conjugation handle for amide bond formation with amines or biomolecules, a functionality entirely absent in the sulfonic acid and sulfonamide comparators [2]. The following quantitative evidence details why substituting a generic aminonaphthalenesulfonamide analog into a protocol optimized for this compound may result in failed reactions, altered selectivity, or unreproducible assay outcomes.

Quantitative Differentiation Evidence for 4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid: Head-to-Head and Cross-Study Comparisons Against Its Closest Analogs


Lipophilicity Comparison: 4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid vs. 5-Amino-2-naphthalenesulfonic acid (Cleve's acid)

The target compound exhibits a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. In contrast, the closest non-benzoic acid analog, 5-amino-2-naphthalenesulfonic acid (Cleve's acid, CAS 119-79-9), has a reported logP of 3.33 . This ~0.8 log unit difference places the target compound in a more hydrophilic region of chemical space, predicting higher aqueous solubility and lower non-specific protein binding relative to the sulfonic acid comparator. For procurement decisions, this means the benzoic acid derivative is a more suitable starting point for applications requiring aqueous formulation or reduced lipophilic off-target interactions.

Lipophilicity LogP Solubility Membrane permeability

Hydrogen-Bonding Capacity Differentiation: 4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid vs. 5-Amino-2-naphthalenesulfonamide

The target compound possesses 3 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) [1]. By comparison, 5-amino-2-naphthalenesulfonamide (CAS 13261-51-3) has only 2 HBD and 7 HBA, with a computed logP of -0.292 . The additional carboxylic acid group in the target compound increases HBD count by one, which can strengthen directional hydrogen-bonding interactions with biological targets and influence crystal packing in solid-state formulations. This difference is critical for structure-based drug design, where specific hydrogen-bond networks are required for target engagement.

Hydrogen bonding Drug-likeness Molecular recognition Crystal engineering

Fluorescent Protease Substrate Potential: Class-Level Advantage of Aminonaphthalenesulfonamide Fluorophores

Aminonaphthalenesulfonamides (ANSN) have been established as a class of fluorogenic leaving groups that substantially increase protease substrate specificity. Butenas et al. (1992) demonstrated that replacing a p-nitroanilide (pNA) chromophore with ANSN in a thrombin substrate (TosGPR) increased kcat/KM specificity for thrombin over Factor Xa by more than 30-fold [1]. While this study used the free ANSN fluorophore, the target compound—bearing a 5-aminonaphthalenesulfonamide core conjugated to a 4-benzoic acid moiety—offers an additional carboxylate attachment point for peptide coupling or surface immobilization, a functionality not present in the parent ANSN or in Cleve's acid [2]. This structural feature positions the target compound as a superior building block for designing immobilized or modified fluorogenic protease substrates with tunable solubility.

Fluorescent probes Protease assays Enzyme kinetics Serine proteases

Antiangiogenic and Reverse Transcriptase Inhibition Class Potential of Aminonaphthalenesulfonate Derivatives

5-Amino-2-naphthalenesulfonate (a close structural analog lacking the benzoic acid moiety) has been crystallized in complex with acidic fibroblast growth factor (aFGF) and identified as a pharmacologically promising angiogenesis inhibitor [1]. Separately, a series of 15 aminonaphthalenesulfonic acid derivatives were evaluated for reverse transcriptase (RT) inhibition; two lead compounds, NF415 (strongest RT inhibition) and NF345 (highest specificity), showed differential inhibition kinetics against viral RT versus cellular DNA polymerase α [2]. While the target compound was not directly tested in these studies, its core 5-aminonaphthalenesulfonamide scaffold is shared with these active inhibitors, and its additional 4-benzoic acid substituent provides a vector for further optimization of potency, selectivity, and pharmacokinetic properties that is absent in the tested analogs.

Antiangiogenic Reverse transcriptase inhibition aFGF Antiviral

Procurement Purity Benchmarking: Available Commercial Grades and Quality Specifications

Commercial suppliers offer 4-(5-aminonaphthalene-2-sulfonamido)benzoic acid at purity levels of 97% (Chemenu, catalog CM265690) and ≥98% NLT (MolCore, ISO-certified) . In contrast, the simpler comparator 5-amino-2-naphthalenesulfonic acid (Cleve's acid) is typically supplied at ≥95% purity (Sigma-Aldrich, AKSci) , and 5-amino-2-naphthalenesulfonamide is available in research-grade only upon inquiry without a standardized purity specification . For procurement requiring high-purity starting material—particularly in pharmaceutical R&D and quality control applications where ISO certification is mandated—the target compound's documented higher purity specification and ISO compliance represent a verifiable quality advantage over its comparator analogs.

Purity Quality control Procurement specification ISO certification

Optimal Research and Industrial Application Scenarios for 4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid


Synthesis of Fluorogenic Protease Substrates with Surface-Immobilization Capability

Building on the established >30-fold specificity enhancement of ANSN-based fluorogenic substrates over p-nitroanilide chromophores [1], the target compound's 4-carboxylic acid group enables covalent attachment to amino-functionalized surfaces or peptide N-termini via standard carbodiimide coupling. This approach is not feasible with the parent ANSN fluorophore or Cleve's acid, which lack a carboxylate handle. Researchers developing high-throughput protease screening assays or biosensor surfaces will find this compound uniquely suited for constructing immobilized fluorogenic peptide libraries.

Lead Optimization Scaffold in Antiangiogenic and Antiviral Drug Discovery Programs

The antiangiogenic activity of the 5-amino-2-naphthalenesulfonate core, crystallographically validated in complex with aFGF (PDB 1HKN) [2], and the RT inhibitory potential of aminonaphthalenesulfonic acid derivatives [3] establish this structural class as a validated starting point for lead discovery. The target compound's additional 4-benzoic acid substituent provides a synthetic handle for amide coupling to diverse amine-containing fragments, enabling rapid library generation for SAR studies. Medicinal chemistry teams pursuing angiogenesis or retroviral targets will benefit from this compound's enhanced derivatizability compared to the unsubstituted parent molecules.

Metal-Organic Framework (MOF) and Coordination Polymer Construction

The target compound integrates three metal-coordinating functional groups—sulfonamide nitrogen, carboxylic acid oxygen, and aromatic amine nitrogen—within a single ligand scaffold. Copper(II) complexes of structurally related N-substituted sulfonamides have been characterized by X-ray crystallography and demonstrate DNA binding and nuclease activity [4]. Materials scientists and bioinorganic chemists seeking polydentate ligands for MOF synthesis or metallodrug development will find this compound's coordination versatility advantageous over the bidentate 5-amino-2-naphthalenesulfonic acid, which lacks the carboxylate donor.

Pharmaceutical R&D and Quality Control Requiring ISO-Certified High-Purity Intermediates

With commercial availability at ≥98% purity under ISO certification , this compound meets the stringent quality documentation requirements of GMP-analytical environments. In contrast, comparator analogs are typically supplied at lower purity (≥95%) without ISO certification . For pharmaceutical development teams conducting impurity profiling, forced degradation studies, or analytical method validation, the target compound's certified purity specification reduces the burden of pre-use purification and ensures batch-to-batch consistency.

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